molecular formula C7H7BrN2 B1283087 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile CAS No. 142057-56-5

4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1283087
CAS No.: 142057-56-5
M. Wt: 199.05 g/mol
InChI Key: ALJTYVWCWBUADZ-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7BrN2. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various chemical and biological processes .

Scientific Research Applications

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1,5-dimethyl-1H-pyrrole-2-carbonitrile. This reaction is carried out under controlled conditions using bromine or other brominating agents. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile
  • 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile
  • 4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile
  • 4-Bromo-1H-pyrrole-2-carbonitrile

Uniqueness

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-bromo-1,5-dimethylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJTYVWCWBUADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572357
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142057-56-5
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142057-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine (6.58 mL, 0.13 mol) in acetic acid (60 mL) is added dropwise, with the aid of a dropping funnel, to a solution of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (15.0 g, 0.12 mol) in acetic acid (300 mL). The batch is stirred at ambient temperature for 24 hours. The reaction mixture is then poured into a beaker containing 300 mL of water. The solid formed is filtered off and rinsed with water. It is then dissolved in dichloromethane (300 mL) and the organic phase is washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to yield the expected product in the form of a solid.
Quantity
6.58 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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